1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the pyrimidinone core.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrimidinone core.
Formation of the Iminomethyl Group: The iminomethyl group is formed by the reaction of the furan-2-ylmethyl group with formaldehyde and a primary amine under basic conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iminomethyl group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various substituents on the furan ring.
Scientific Research Applications
1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one: Lacks the furan and iminomethyl groups, resulting in different chemical properties and reactivity.
5-(Furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one: Lacks the ethyl group, which may affect its solubility and biological activity.
1-Ethyl-5-(furan-2-ylmethyliminomethyl)-2-sulfanylidenepyrimidin-4-one:
Uniqueness
1-Ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the furan ring, iminomethyl group, hydroxyl group, and sulfanyliden group makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1-ethyl-5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-15-11(17)9(10(16)14-12(15)19)7-13-6-8-4-3-5-18-8/h3-5,7,17H,2,6H2,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTAXLHCNZMKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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